MK-0359

Catalog No.
S535579
CAS No.
346629-30-9
M.F
C31H29N3O5S2
M. Wt
587.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MK-0359

CAS Number

346629-30-9

Product Name

MK-0359

IUPAC Name

3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole

Molecular Formula

C31H29N3O5S2

Molecular Weight

587.7 g/mol

InChI

InChI=1S/C31H29N3O5S2/c1-20-33-30(39-34-20)28(22-11-13-26(14-12-22)40(4,35)36)17-21-8-6-9-23(16-21)27-19-25(31(2,3)41(5,37)38)18-24-10-7-15-32-29(24)27/h6-19H,1-5H3/b28-17+

InChI Key

YYGZHVJDHMMABU-OGLMXYFKSA-N

SMILES

CC1=NOC(=N1)C(=CC2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)C5=CC=C(C=C5)S(=O)(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

MK0359; MK 0359; MK-0359; L454560; L 454560; L-454560;

Canonical SMILES

CC1=NOC(=N1)C(=CC2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)C5=CC=C(C=C5)S(=O)(=O)C

Isomeric SMILES

CC1=NOC(=N1)/C(=C/C2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)/C5=CC=C(C=C5)S(=O)(=O)C

Description

The exact mass of the compound Quinoline, 6-(1-methyl-1-(methylsulfonyl)ethyl)-8-(3-((1E)-2-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(4-(methylsulfonyl)phenyl)ethenyl)phenyl)- is 587.1549 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MK-0359, also known as L-454560, has the molecular formula C31H29N3O5S and a molecular weight of 587.71 g/mol. It is characterized by its chiral structure and does not possess defined stereocenters . The compound is notable for its selectivity towards phosphodiesterase type 4 enzymes, which are involved in various cellular processes by regulating the levels of cyclic adenosine monophosphate.

MK-0359 functions primarily through the inhibition of phosphodiesterase type 4. This enzyme catalyzes the hydrolysis of cyclic adenosine monophosphate to adenosine monophosphate, thus regulating numerous signaling pathways. By inhibiting this enzyme, MK-0359 increases the intracellular concentration of cyclic adenosine monophosphate, leading to enhanced signaling pathways associated with anti-inflammatory responses .

The biological activity of MK-0359 has been extensively studied. It exhibits potent anti-inflammatory effects and has been investigated for its potential therapeutic applications in conditions such as asthma and chronic obstructive pulmonary disease. The compound's ability to selectively inhibit phosphodiesterase type 4 allows it to modulate inflammatory responses without the side effects commonly associated with non-selective inhibitors .

The synthesis of MK-0359 involves several key steps that typically include:

  • Formation of Intermediate Compounds: Initial reactions often involve the creation of specific intermediates that will be further modified.
  • Cyclization: A cyclization step is usually required to form the core structure of the compound.
  • Functional Group Modifications: Various functional groups are introduced or modified to enhance potency and selectivity towards phosphodiesterase type 4.

While specific synthetic routes can vary, modern techniques often employ reaction optimization strategies to improve yield and purity

MK-0359 has potential applications in treating various inflammatory diseases due to its selective inhibition of phosphodiesterase type 4. Clinical studies have indicated its efficacy in managing conditions such as:

  • Asthma
  • Chronic obstructive pulmonary disease
  • Other inflammatory disorders

Additionally, ongoing research continues to explore its utility in other therapeutic areas .

Interaction studies involving MK-0359 have focused on its binding affinity and selectivity towards phosphodiesterase type 4 compared to other phosphodiesterase isoforms. These studies have confirmed that MK-0359 binds effectively to both the apo and holoenzyme states of phosphodiesterase type 4, which is crucial for its inhibitory action . Furthermore, investigations into drug-drug interactions are essential for understanding its safety profile in clinical settings.

Several compounds share similarities with MK-0359 in terms of their mechanism of action or chemical structure. Below is a comparison highlighting their uniqueness:

Compound NameStructureMechanismUnique Features
RoflumilastC17H18ClN3O3PDE4 InhibitorApproved for COPD treatment
CilomilastC21H25N3O2PDE4 InhibitorSelective but less potent than MK-0359
ApremilastC23H28N2O5PDE4 InhibitorApproved for psoriasis and arthritis

MK-0359 stands out due to its high selectivity and potency against phosphodiesterase type 4 compared to these similar compounds, making it a promising candidate for further development in treating inflammatory diseases .

Thermodynamic Parameters

Melting Point and Phase Transitions

MK-0359 (3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole) exists as a solid at room temperature under standard conditions [1]. The compound demonstrates crystalline properties consistent with its complex molecular structure containing multiple aromatic rings and sulfonyl groups [2] [3]. While specific melting point data for MK-0359 is not extensively documented in the available literature, the compound's storage requirements indicate thermal stability at ambient conditions, with recommended storage at -20°C for optimal long-term preservation [1].

The molecular structure of MK-0359, characterized by its high complexity index of 1150, suggests significant intermolecular interactions that contribute to its solid-state properties [1]. The presence of multiple aromatic systems and the oxadiazole ring system likely contribute to π-π stacking interactions, while the methylsulfonyl groups provide additional dipole-dipole interactions that stabilize the crystal lattice.

Solubility in Polar/Aprotic Solvents

The solubility profile of MK-0359 is dominated by its highly lipophilic nature, with calculated partition coefficients ranging from 5.6 to 8.026 depending on the computational method employed [1] [4]. This high lipophilicity significantly impacts its behavior in different solvent systems.

Table 1: Solubility Profile of MK-0359 in Various Solvents

Solvent SystemSolubilityClassification
Dimethyl sulfoxide (DMSO)SolublePolar aprotic
Dimethylformamide (DMF)May dissolvePolar aprotic
EthanolMay dissolvePolar protic
WaterLow (<1 mg/mL)Polar protic
Aqueous buffersSparingly solublePolar protic

The compound demonstrates preferential solubility in polar aprotic solvents, particularly DMSO, where it exhibits good solubility characteristics [1]. This behavior is consistent with the molecular structure containing multiple hydrogen bond acceptors (n=8) and no hydrogen bond donors (n=0) [4], making it compatible with aprotic solvents that can accommodate its electron-rich regions without competing hydrogen bonding interactions.

For aqueous systems, the compound requires specialized formulation approaches. A 1:1 solution of DMF:PBS (pH 7.2) achieves approximately 0.5 mg/mL solubility, though such solutions are not recommended for storage beyond one day [5]. The poor aqueous solubility is attributed to the compound's high topological polar surface area (136.85 Ų) combined with its extensive hydrophobic character [6].

Kinetic Stability Assessments

Hydrolytic Degradation Pathways

MK-0359 functions as a selective phosphodiesterase 4 (PDE4) inhibitor, specifically targeting the hydrolysis of cyclic adenosine monophosphate (cAMP) [7]. The compound's stability under hydrolytic conditions is a critical parameter for its pharmaceutical applications.

The molecular structure contains several potentially labile bonds, including the oxadiazole ring system and the methylsulfonyl groups. However, the compound demonstrates sufficient stability under physiological conditions to maintain its biological activity. Clinical studies have shown that MK-0359 maintains its inhibitory activity against PDE4A, PDE4B, and PDE4D with IC50 values of 1.6, 0.5, and 1.2 nanomolar, respectively [8] [9].

Storage stability data indicates that the compound maintains integrity when stored as a powder at -20°C for up to 3 years or at 4°C for 2 years [1]. In solution, stability is reduced, with recommended storage at -80°C for 6 months or -20°C for 1 month [1], suggesting that hydrolytic degradation may occur more readily in solution phase.

Photostability Under UV-Vis Irradiation

Limited specific data is available regarding the photostability of MK-0359 under UV-visible irradiation. However, the compound's storage recommendations include protection from light, suggesting some degree of photosensitivity [1]. The presence of conjugated aromatic systems in the molecular structure, particularly the quinoline moiety and the extended π-system, may contribute to UV absorption and potential photodegradation pathways.

The compound shows good stability over several days when protected from light in solution [10], indicating that photodegradation is not a major concern under normal handling conditions but may become significant under prolonged UV exposure.

Surface and Colloidal Properties

Partition Coefficients (LogP)

The partition coefficient values for MK-0359 indicate highly lipophilic behavior, with reported values varying based on the computational method:

Table 2: Partition Coefficient Data for MK-0359

MethodLogP ValueSource
XLogP35.6PubChem
Calculated8.026InVivoChem
ExperimentalNot available-

The significant difference between calculated values (5.6 vs 8.026) highlights the complexity of accurately predicting partition behavior for such a structurally complex molecule [1] [4]. The high lipophilicity is consistent with the compound's poor aqueous solubility and preferential partitioning into organic phases.

The molecular descriptors support this lipophilic character: 7 rotatable bonds providing conformational flexibility, 41 heavy atoms contributing to molecular size, and the absence of hydrogen bond donors limiting polar interactions [1] [4]. These properties collectively contribute to the compound's tendency to partition into lipophilic environments.

Micelle Formation Tendencies

While specific critical micelle concentration (CMC) data for MK-0359 is not available in the literature, the compound's physicochemical properties suggest limited surfactant behavior. The molecule lacks the typical amphiphilic structure required for conventional micelle formation, as it contains no distinct hydrophilic head group separated from a hydrophobic tail.

However, the compound's structure includes both hydrophobic regions (aromatic rings) and polar regions (sulfonyl groups, oxadiazole ring), which may contribute to some degree of self-association in aqueous media at higher concentrations. The poor aqueous solubility and tendency to aggregate may be related to π-π stacking interactions between the aromatic systems rather than classical micelle formation.

The compound's behavior in pharmaceutical formulations may involve formation of amorphous aggregates or association with pharmaceutical excipients rather than true micellar structures. This is supported by the requirement for specialized solubilization techniques, such as co-solvency with organic solvents or complexation with cyclodextrins, to achieve adequate bioavailability.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

8

Exact Mass

587.15486338 g/mol

Monoisotopic Mass

587.15486338 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G6GSO9SDNJ

Wikipedia

Mk-0359

Dates

Last modified: 02-18-2024
1: Lu S, Liu N, Dass SB, Reiss TF, Knorr BA. Randomized, placebo-controlled study of a selective PDE4 inhibitor in the treatment of asthma. Respir Med. 2009 Mar;103(3):342-7. doi: 10.1016/j.rmed.2008.10.024. Epub 2009 Jan 8. PubMed PMID: 19135348.

Explore Compound Types